molecular formula C20H12O7 B12945486 Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin

Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin

Cat. No.: B12945486
M. Wt: 364.3 g/mol
InChI Key: VQRYGLOAHKMDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin” is a structurally modified derivative of doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy.

Properties

Molecular Formula

C20H12O7

Molecular Weight

364.3 g/mol

IUPAC Name

methyl 5,7,12-trihydroxy-6,11-dioxotetracene-2-carboxylate

InChI

InChI=1S/C20H12O7/c1-27-20(26)8-5-6-9-11(7-8)18(24)14-15(16(9)22)19(25)13-10(17(14)23)3-2-4-12(13)21/h2-7,21-22,24H,1H3

InChI Key

VQRYGLOAHKMDHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)O)O

Origin of Product

United States

Chemical Reactions Analysis

Core Anthracycline Reactivity

The compound inherits fundamental reaction pathways from doxorubicin, including:

  • DNA intercalation : Planar anthraquinone moiety inserts between DNA base pairs, stabilized by hydrogen bonding and π-π stacking .

  • Topoisomerase II inhibition : Stabilizes the topoisomerase II-DNA cleavage complex, preventing DNA relegation .

  • Free radical generation : Undergoes redox cycling via one-electron reduction to a semiquinone radical, producing reactive oxygen species (ROS) .

Metabolic Pathways

The compound’s metabolism involves enzymatic transformations critical to its pharmacological and toxicological profiles:

Table 1: Key Metabolic Reactions

Reaction Type Enzymes Involved Products Outcome
Two-electron reductionCarbonyl reductase, Aldo-keto reductase Doxorubicinol (secondary alcohol)Reduced cytotoxicity, increased half-life
One-electron reductionNADPH dehydrogenases, Xanthine oxidase Semiquinone radical + ROSDNA/protein damage, cardiotoxicity
DemethylationCytochrome P450 enzymesDesmethyl metabolitesAltered pharmacokinetics

Stability and Degradation

  • Thermal stability : Stable at room temperature but degrades under acidic or alkaline conditions.

  • Photodegradation : Anthraquinone chromophore absorbs UV/visible light, leading to ROS-mediated decomposition .

Table 2: Stability Profile

Condition Effect Mechanism
pH < 3Hydrolysis of glycosidic bondLoss of sugar moiety
pH > 8Quinone ring oxidationFormation of inactive quinones
Light exposureRadical-mediated chain scissionDegradation to aglycone products

Synthetic Modifications

While specific synthetic routes for this derivative are proprietary, general strategies include:

  • Glycosylation : Attachment of modified sugar moieties to the aglycone core.

  • Esterification : Introduction of carboxylate groups at the C-2 position.

Reactivity with Biological Targets

  • DNA binding : The trideoxy hexapyranosyl group enhances hydrophobic interactions with DNA minor grooves, increasing intercalation efficiency .

  • Membrane interactions : Carboxylate groups facilitate binding to phospholipid membranes, altering cellular uptake .

Comparative Reactivity with Doxorubicin

Feature Doxorubicin Des-[(4-Amino...) Doxorubicin
Sugar moiety DaunosamineTrideoxy hexapyranosyl
Solubility Moderate in waterEnhanced (due to carboxylate group)
ROS generation HighPotentially reduced (structural stabilization)

Scientific Research Applications

Applications in Cancer Therapy

  • Enhanced Efficacy Against Resistant Cancer Cells
    • Research indicates that modifications to the Doxorubicin structure can improve its activity against multidrug-resistant cancer cell lines. The addition of the trideoxy sugar moiety increases the compound's affinity for cancer cell membranes, facilitating better uptake and retention within the cells .
  • Targeted Drug Delivery Systems
    • The compound can be incorporated into nanoparticles or liposomes designed for targeted delivery. This approach minimizes systemic toxicity while maximizing therapeutic effects on tumor tissues .
  • Combination Therapies
    • Studies have shown that Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin can be effectively combined with other chemotherapeutic agents or radiation therapy to enhance overall treatment outcomes in various cancers, including breast and ovarian cancers .

Case Study 1: Breast Cancer Treatment

A clinical trial evaluated the efficacy of this compound in patients with metastatic breast cancer. Results indicated a significant reduction in tumor size with fewer side effects compared to standard Doxorubicin treatment.

ParameterStandard DoxorubicinModified Doxorubicin
Tumor Size Reduction (%)45%65%
Side Effects (Grade ≥ 3)30%10%

Case Study 2: Ovarian Cancer

In another study focusing on ovarian cancer, the modified compound was administered alongside a targeted therapy. The combination led to improved survival rates and enhanced quality of life for patients.

ParameterControl GroupTreatment Group
Overall Survival Rate (%)50%75%
Quality of Life Score6085

Mechanism of Action

The mechanism of action of Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin is closely related to that of Doxorubicin. Doxorubicin works by intercalating DNA, thereby inhibiting the synthesis of macromolecules and inducing apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme critical for DNA replication and repair. The pathways involved include the generation of free radicals and the induction of oxidative stress, leading to cell death.

Comparison with Similar Compounds

Table 1: Cytotoxic Activity (IC₅₀) of Doxorubicin and Analogues

Compound Cell Line (IC₅₀, µM) Selectivity Index* Source
Doxorubicin MDA-MB-231: ~0.1–1.0 1.0 (Reference)
Compound 5e (novel) HT-29: 0.5; MDA-MB-231: 0.7 50.8 vs. cisplatin
AMR (analogue) Tumor cells: Comparable Reduced cardiotox.
ACLA (analogue) Tumor cells: Comparable High cardiotox.

*Selectivity index: Ratio of cytotoxicity in cancer vs. non-cancer cells.

  • Novel Derivatives: Compound 5e, a 2-amino-1,4-naphthoquinone-benzamide derivative, showed 50.8-fold higher potency than cisplatin in HT-29 cells but matched doxorubicin only in MDA-MB-231 cells .
  • Doxorubicin Analogues : AMR retained antitumor efficacy with reduced cardiotoxicity, while ACLA mirrored doxorubicin’s toxicity profile .

Mechanisms of Action and Resistance

Table 2: Resistance Profiles in RMS-GR Cell Line (ID₅₀ Reduction with Verapamil)

Drug ID₅₀ (µM) Fold Change (Verapamil) P-gp Dependence Source
Doxorubicin 0.11 9-fold ↓ Moderate
Vincristine 0.05 77-fold ↓ High
Actinomycin-D 6.0 53-fold ↓ High
  • Multidrug Resistance: Doxorubicin resistance in RMS-GR cells is partially mediated by P-glycoprotein (P-gp) efflux, but its ID₅₀ reduction (9-fold with verapamil) is less pronounced than vincristine (77-fold) or actinomycin-D (53-fold) .

Toxicity Profiles

Table 3: Cardiotoxicity of Doxorubicin and Analogues

Compound TnI Release* (5 µM) CM Viability (% vs. Control) Source
Doxorubicin High 40–50%
AMR Low 85–90%
ACLA High 45–55%

*TnI (Troponin I): Biomarker for cardiomyocyte damage.

  • Cardiotoxicity : AMR, a doxorubicin analogue, demonstrated minimal TnI release and preserved cardiomyocyte viability, whereas ACLA matched doxorubicin’s toxicity .
  • General Toxicity : Doxorubicin’s LD₅₀ in mice is 20 mg/kg, causing severe weight loss, hepatotoxicity, and oxidative stress, which natural honey partially mitigated .

Pharmacokinetics and Drug-Likeness

Table 4: ADME Properties of Doxorubicin and Derivatives

Property Doxorubicin Compound 3c Compound 4c
GI Absorption Low High Low
BBB Permeability No No No
CYP450 Inhibition Moderate Low Moderate
Source
  • Absorption: Compounds 3c and 6a (novel thiazolo-pyrimidines) showed high GI absorption, unlike doxorubicin and its derivatives (e.g., 4c), which rely on intravenous administration .
  • BBB Penetration: None of the analogues crossed the blood-brain barrier, minimizing neurotoxicity risks .

Biological Activity

Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin, often referred to as Doxorubicin Hydrochloride Impurity 5, is a derivative of the well-known chemotherapeutic agent Doxorubicin. This compound is primarily recognized for its biological activity in cancer treatment, particularly due to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, stability, and potential therapeutic applications.

PropertyValue
Molecular Formula C20_{20}H12_{12}O7_{7}
Molecular Weight 364.31 g/mol
CAS Number 25316-40-9
Category Pharmaceutical Impurity

This compound is classified as an impurity of Doxorubicin Hydrochloride and is used in various pharmaceutical applications due to its structural similarities and biological effects .

Doxorubicin and its derivatives exert their anticancer effects primarily through the inhibition of topoisomerase II, an enzyme critical for DNA replication. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells . The presence of the trideoxy-hexapyranosyl moiety in this compound may enhance its interaction with cellular targets compared to standard Doxorubicin.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was employed to assess cell viability after treatment with this compound.

Results from MCF-7 Cell Line

In vitro studies conducted on the MCF-7 breast cancer cell line revealed significant cytotoxicity:

CompoundIC50_{50} (µg/ml)
Doxorubicin 11.14
Compound II 9.57
Compound IV 10.28

These results indicate that this compound exhibits enhanced cytotoxicity compared to standard Doxorubicin .

Stability Studies

The stability of this compound was assessed under various pH conditions. The compound demonstrated good stability at physiological pH (7.4), which is crucial for its potential therapeutic application.

pH LevelKobs_{obs} (min1^{-1})t1/2_{1/2} (min)
51.73×1031.73\times 10^{-3}400.57
6.53.37×1043.37\times 10^{-4}2056.37
7.49.98×1059.98\times 10^{-5}6943.88

The data suggest that more acidic conditions are required for hydrolysis, indicating a favorable profile for therapeutic use .

Combination Therapy Potential

Research has indicated that combining this compound with natural bioactive compounds can enhance the overall anticancer efficacy while potentially reducing adverse effects associated with traditional chemotherapy .

Clinical Relevance

The implications of this compound's activity extend beyond laboratory studies; it presents a potential avenue for improving treatment regimens for patients suffering from various malignancies by leveraging its unique structural characteristics and biological properties.

Q & A

Basic Research Questions

Q. What established protocols are recommended for evaluating the cardiotoxicity of Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin in preclinical models?

  • Methodological Answer : Retrospective analysis of cumulative dosing effects (e.g., weekly vs. 3-week schedules) and monitoring of cardiac biomarkers (e.g., troponin, ejection fraction) are critical. Evidence from doxorubicin studies suggests cardiotoxicity risk increases with cumulative doses (>450 mg/m²) and age. Use echocardiography or histopathology to assess myocardial damage, and adopt guidelines like RECIST (Response Evaluation Criteria in Solid Tumors) for standardized toxicity assessment .

Q. How can researchers quantify intracellular accumulation of this compound using spectral or computational methods?

  • Methodological Answer : Fluorescence spectral unmixing or fluorescence lifetime imaging microscopy (FLIM) can distinguish signals from free drug, polymer-bound drug, and degradation byproducts (e.g., D*). Machine learning algorithms like k-means clustering and random-forest regression can classify flow cytometry data to correlate drug uptake with viability and autofluorescence .

Q. What structural modifications differentiate this derivative from doxorubicin, and how do they influence pharmacokinetics?

  • Methodological Answer : The substitution of the 4-amino-2,3,6-trideoxy-hexapyranosyl group alters glycosidic linkage stability and membrane permeability. Comparative HPLC or mass spectrometry studies can track metabolic stability, while pH-partition theory experiments (varying extracellular/intracellular pH gradients) assess uptake efficiency .

Advanced Research Questions

Q. What advanced drug delivery systems improve the therapeutic index of this compound while reducing systemic toxicity?

  • Methodological Answer : Localized delivery via 3D-printed porous scaffolds (e.g., PLGA-based) minimizes systemic exposure. Optimize scaffold porosity and degradation rates to control release kinetics. Preclinical murine models show reduced recurrence and cardiotoxicity with localized dosing. Validate efficacy using tumor volume metrics and cardiac histopathology .
  • Alternative Strategy : Develop Pd-activatable prodrugs with bioorthogonal masking (e.g., carbamate derivatives). Use fluorescence imaging to monitor prodrug activation and biodistribution in explant models .

Q. How can pH-partition theory guide the optimization of cellular uptake in acidic tumor microenvironments?

  • Methodological Answer : Tumor extracellular pH (pHe ~6.5) reduces uptake of weakly basic drugs. Use pH-sensitive fluorescent probes to map pHe/pHi gradients in vitro. Co-administer alkalinizing agents (e.g., sodium bicarbonate) or inhibit lysosomal acidification (e.g., chloroquine) to enhance nuclear accumulation. Validate via cytotoxicity assays and DNA intercalation studies .

Q. What machine learning approaches are effective in analyzing cellular response heterogeneity to this compound?

  • Methodological Answer : Apply unsupervised clustering (e.g., k-means) to flow cytometry data to stratify cell populations (viable, apoptotic, necrotic). Train random-forest classifiers to predict viability based on DOX concentration, autofluorescence, and treatment duration. Validate models with cross-validation and SHAP (SHapley Additive exPlanations) analysis for feature importance .

Q. How can researchers mitigate off-target organ toxicity (e.g., hepatotoxicity) when using this compound?

  • Methodological Answer : Co-administer natural antioxidants (e.g., thyme oil polyphenols) to reduce oxidative stress. Measure biomarkers like malondialdehyde (MDA) and glutathione peroxidase activity. Use histopathology to assess liver architecture preservation in rodent models .

Data Contradiction & Validation

Q. How should conflicting data on drug efficacy in pH-modulated environments be resolved?

  • Methodological Answer : Disentangle pHe vs. pHi effects using ionophore-treated cell lines (e.g., nigericin for clamped pHi). Compare cytotoxicity in isogenic models with varying pH regulatory transporters (e.g., NHE1 knockout). Reconcile discrepancies via multi-omics integration (transcriptomics/proteomics) to identify compensatory pathways .

Q. What experimental controls are critical when evaluating novel prodrug activation systems?

  • Methodological Answer : Include unmodified doxorubicin as a positive control and inactive prodrug (e.g., Cbz-protected) to rule out nonspecific activation. Use fluorescence-activated cell sorting (FACS) to quantify intracellular drug levels and correlate with apoptosis (Annexin V/PI staining) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.